1,3-Dichlorotetraphenyldisiloxane
Overview
Description
1,3-Dichlorotetraphenyldisiloxane is an organosilicon compound characterized by the presence of two silicon atoms bonded to phenyl groups and chlorine atoms
Preparation Methods
1,3-Dichlorotetraphenyldisiloxane can be synthesized through several methods. One common synthetic route involves the reaction of dichlorodiphenylsilane with phenylmagnesium bromide, followed by hydrolysis. The reaction conditions typically require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
1,3-Dichlorotetraphenyldisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alkoxides or amines, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form silanols or reduction to form silanes, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form larger organosilicon compounds, often using catalysts such as palladium or platinum.
Common reagents used in these reactions include Grignard reagents, organolithium compounds, and transition metal catalysts. The major products formed depend on the specific reaction and conditions but can include various substituted siloxanes and silanes.
Scientific Research Applications
1,3-Dichlorotetraphenyldisiloxane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and polymers.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3-Dichlorotetraphenyldisiloxane involves its ability to form stable bonds with various nucleophiles and its reactivity towards oxidation and reduction. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.
Comparison with Similar Compounds
1,3-Dichlorotetraphenyldisiloxane can be compared with other similar compounds, such as:
1,3-Dichloro-1,1,3,3-tetramethyldisiloxane: This compound has methyl groups instead of phenyl groups, leading to different reactivity and applications.
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane: The presence of isopropyl groups affects its steric properties and reactivity.
1,3-Dichloro-1,1,3,3-tetraorganyldisiloxanes: These compounds have various organic groups attached to the silicon atoms, leading to a wide range of chemical behaviors and applications.
The uniqueness of this compound lies in its phenyl groups, which provide stability and specific reactivity patterns that are valuable in certain chemical syntheses and industrial applications.
Properties
IUPAC Name |
chloro-[chloro(diphenyl)silyl]oxy-diphenylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2OSi2/c25-28(21-13-5-1-6-14-21,22-15-7-2-8-16-22)27-29(26,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQULWRCMYAXEAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2OSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064791 | |
Record name | Disiloxane, 1,3-dichloro-1,1,3,3-tetraphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6064791 | |
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Molecular Weight |
451.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid with an acrid odor; mp = 36-38 deg C; [Gelest MSDS] | |
Record name | 1,3-Dichlorotetraphenyldisiloxane | |
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CAS No. |
7756-87-8 | |
Record name | 1,3-Dichloro-1,1,3,3-tetraphenyldisiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7756-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Disiloxane, 1,3-dichloro-1,1,3,3-tetraphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007756878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disiloxane, 1,3-dichloro-1,1,3,3-tetraphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disiloxane, 1,3-dichloro-1,1,3,3-tetraphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6064791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dichloro-1,1,3,3-tetraphenyldisiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.923 | |
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